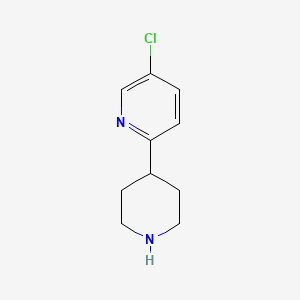
5-Chloro-2-(piperidin-4-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(piperidin-4-YL)pyridine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
The compound is primarily investigated for its applications in the pharmaceutical industry. Its derivatives are known to be involved in various therapeutic areas, including:
- Cancer Therapy : Research indicates that derivatives of 5-Chloro-2-(piperidin-4-yl)pyridine may act as inhibitors of key oncogenic pathways, particularly involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These pathways are crucial for the proliferation of certain cancer cells, making this compound a candidate for targeted cancer therapies.
- Metalloproteinase Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various inflammatory diseases and cancer metastasis. Inhibition of MMP activity can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Neurological Disorders : There is emerging interest in the potential use of this compound in treating neurological conditions due to its interactions with neurotransmitter receptors. Its piperidine structure allows it to modulate various biochemical pathways related to neuropharmacology.
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Enzyme Inhibition : Compounds containing piperidine and pyridine moieties often exhibit enzyme inhibition properties, which are critical for their therapeutic effects. Studies have shown that this compound can selectively bind to various enzymes, impacting their activity and leading to potential therapeutic outcomes.
- Receptor Binding : The unique structure of this compound allows it to interact with multiple receptors, which is essential for drug design aimed at modulating receptor activity for therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including chlorination of the pyridine ring followed by the introduction of the piperidinyl group. Variations in synthesis can lead to different derivatives with distinct pharmacological profiles.
Several studies have documented the efficacy of this compound in various experimental setups:
- A study focused on the inhibition of MMPs demonstrated that formulations containing this compound significantly reduced MMP activity in vitro, suggesting potential applications in treating inflammatory diseases .
- Another research initiative explored its binding affinity towards ALK and ROS1, finding that modifications to the piperidine moiety could enhance selectivity and potency against these targets, paving the way for new cancer therapies.
- Investigations into its neurological effects revealed promising results regarding modulation of neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
5-chloro-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
InChIキー |
MSOARNQBWUWZMS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













